molecular formula C20H20N6O2S B2388085 2-amino-N-(3-methoxypropyl)-1-(thiophen-2-ylmethylideneamino)pyrrolo[3,2-b]quinoxaline-3-carboxamide CAS No. 835907-70-5

2-amino-N-(3-methoxypropyl)-1-(thiophen-2-ylmethylideneamino)pyrrolo[3,2-b]quinoxaline-3-carboxamide

Cat. No.: B2388085
CAS No.: 835907-70-5
M. Wt: 408.48
InChI Key: SCEFRSOJJXXWMU-FSJBWODESA-N
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Description

2-amino-N-(3-methoxypropyl)-1-(thiophen-2-ylmethylideneamino)pyrrolo[3,2-b]quinoxaline-3-carboxamide is a useful research compound. Its molecular formula is C20H20N6O2S and its molecular weight is 408.48. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antitubercular Activity

The synthesis of compounds containing the diarylquinoline skeleton, similar to the queried chemical, has been explored for potential antitubercular activity. A study by Karkara et al. (2020) focused on synthesizing 2-methoxy-3-(thiophen-2-ylmethyl)quinoline containing amino carbinols as possible anti-tubercular agents. The compounds were evaluated against Mycobacterium tuberculosis, showing in vitro antitubercular activity at concentrations as low as 6.25 μg/mL, suggesting a promising avenue for novel antitubercular agents (Karkara et al., 2020).

Antiproliferative Activity and Molecular Modelling

Research by Hung et al. (2014) into thieno[2,3-b]pyridines-2-carboxamides and furo[2,3-b]pyridines-2-carboxamides derivatives, which are structurally related to the queried compound, revealed significant antiproliferative activity against the NCI-60 cell lines. Specifically, certain compounds demonstrated potent activity, with GI50 values in the low nanomolar range against melanoma and breast cancer cell lines, supported by molecular modelling that suggested interaction with key amino acids and a lipophilic pocket (Hung et al., 2014).

Optical Properties and Aggregation-Induced Emission

Goszczycki et al. (2017) synthesized pyrrolo[2,3-b]quinoxaline derivatives that exhibit aggregation-induced emission enhancement (AIEE) and detailed the correlation between their crystal structure and fluorescent properties. Such compounds, including the queried chemical, could have potential applications in bioimaging and sensing due to their unique optical properties (Goszczycki et al., 2017).

Antimalarial Activity

In the search for antimalarial compounds, a series of ferrocenic pyrrolo[1,2-a]quinoxaline derivatives were synthesized and tested for in vitro activity against Plasmodium falciparum strains. The study by Guillon et al. (2008) indicated that specific structural modifications, including the presence of a methoxy group and the bis(3-aminopropyl)piperazine linker, enhanced the pharmacological activity of these compounds, suggesting a promising approach for developing new antimalarial drugs (Guillon et al., 2008).

Properties

IUPAC Name

2-amino-N-(3-methoxypropyl)-1-[(E)-thiophen-2-ylmethylideneamino]pyrrolo[3,2-b]quinoxaline-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N6O2S/c1-28-10-5-9-22-20(27)16-17-19(25-15-8-3-2-7-14(15)24-17)26(18(16)21)23-12-13-6-4-11-29-13/h2-4,6-8,11-12H,5,9-10,21H2,1H3,(H,22,27)/b23-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCEFRSOJJXXWMU-FSJBWODESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)N=CC4=CC=CS4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)/N=C/C4=CC=CS4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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